Welcome to the BenchChem Online Store!
molecular formula C21H17ClN2O3 B8504226 2-(1-(7-chloroquinolin-4-yl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid CAS No. 41799-80-8

2-(1-(7-chloroquinolin-4-yl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Cat. No. B8504226
M. Wt: 380.8 g/mol
InChI Key: VJXYIASUBZUHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04012513

Procedure details

A mixture of 1-(7-chloroquinol-4-yl)-5-methoxy-2-methylindolin-3-ylacetic acid (1g.) and 2,3,5,6-tetrachloro-1,4-benzoquinone (1g.) in dry xylene (50ml.) was refluxed for 2 hours. The solvent was removed in vacuo and the residue adsorbed on a column of chromatographic silica gel (50g.). The column was eluted with chloroform containing increasing amounts of methanol (starting with pure chloroform, and then using increments of 1% v/v of methanol in chloroform; product mainly eluted with 5% methanol in chloroform) to give 1-(7-chloroquinol-4-yl)-5-methoxy-2-methylindol-3-ylacetic acid, m.p. 248°-250° C.
Name
1-(7-chloroquinol-4-yl)-5-methoxy-2-methylindolin-3-ylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3,5,6-tetrachloro-1,4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:12]3[C:20]4[C:15](=[CH:16][C:17]([O:21][CH3:22])=[CH:18][CH:19]=4)[CH:14]([CH2:23][C:24]([OH:26])=[O:25])[CH:13]3[CH3:27])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:12]3[C:20]4[C:15](=[CH:16][C:17]([O:21][CH3:22])=[CH:18][CH:19]=4)[C:14]([CH2:23][C:24]([OH:26])=[O:25])=[C:13]3[CH3:27])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(7-chloroquinol-4-yl)-5-methoxy-2-methylindolin-3-ylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1C(C(C2=CC(=CC=C12)OC)CC(=O)O)C
Name
2,3,5,6-tetrachloro-1,4-benzoquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1C(C(C2=CC(=CC=C12)OC)CC(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
The column was eluted with chloroform containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of methanol (
WASH
Type
WASH
Details
product mainly eluted with 5% methanol in chloroform)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)N1C(=C(C2=CC(=CC=C12)OC)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.